

Thermochemical Data for Isophorone Oxide: A Technical Guide

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Compound of Interest

Compound Name: Isophorone oxide

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Introduction

Isophorone oxide (2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone) is a valuable chemical intermediate, utilized in the synthesis of various organic compounds. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is critical for process optimization, safety analysis, and computational modeling in drug development and materials science. This technical guide provides a summary of the available physical data for **isophorone oxide** and outlines the established experimental and computational methodologies for determining the thermochemical properties of epoxides, given the current absence of specific experimental thermochemical data for this compound in the reviewed literature.

Physicochemical Properties of Isophorone Oxide

While specific experimental thermochemical data such as enthalpy of formation are not readily available in the literature, a number of key physicochemical properties have been reported. These are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ O ₂	[1][2]
Molecular Weight	154.21 g/mol	[1][2]
Boiling Point	75-76 °C at 6 mmHg	[1]
Density	0.994 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.453	[1]
Flash Point	83 °C (181.4 °F) - closed cup	
Appearance	Colorless to light yellow clear liquid	[1][3]
Synonyms	2,3-Epoxy-3,5,5-trimethylcyclohexanone, 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one	[2][3]

Experimental Determination of Thermochemical Data for Epoxides

The thermochemical properties of epoxides are typically determined through a combination of calorimetric and other physical chemistry techniques. The following protocols are based on established methods for similar compounds and represent the likely approach for determining the thermochemical data for **isophorone oxide**.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Reaction Calorimetry for Enthalpy of Formation in the Condensed Phase

Reaction calorimetry is a primary method for determining the enthalpy of formation of a compound. For a reactive molecule like an epoxide, a common approach is to measure the heat of a complete and clean reaction, such as reduction.

Experimental Protocol:

- **Reactant Preparation:** A known mass of **isophorone oxide** is dissolved in a suitable solvent, such as triethylene glycol dimethyl ether.
- **Calorimeter Setup:** The solution is placed in a reaction calorimeter maintained at a constant temperature, typically 25 °C.
- **Reagent Addition:** A reducing agent that reacts quickly and quantitatively with epoxides, such as lithium triethylborohydride, is added in excess to the calorimeter.[4]
- **Heat Measurement:** The heat evolved from the reduction reaction is measured by the calorimeter. This gives the condensed-phase heat of reduction (ΔH_{red}).
- **Calculation:** The enthalpy of formation of liquid **isophorone oxide** can be calculated if the enthalpy of formation of the resulting alcohol product is known.

Ebulliometry for Enthalpy of Vaporization

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔH_v) must be measured. Ebulliometry is a precise method for this determination.[4]

Experimental Protocol:

- **Apparatus:** An ebulliometer, an instrument that measures the boiling point of a liquid at different pressures, is used.
- **Measurement:** The boiling point of **isophorone oxide** is measured at various controlled pressures.
- **Data Analysis:** The data are fitted to the Clausius-Clapeyron equation.
- **Correction:** The result is corrected to 25 °C to obtain the standard enthalpy of vaporization.
[4]

Differential Scanning Calorimetry (DSC) for Heat Capacity

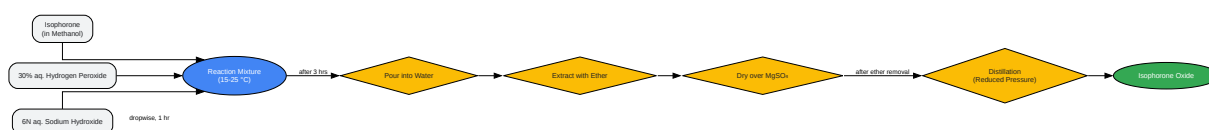
Differential Scanning Calorimetry can be employed to determine the heat capacity of **isophorone oxide**.

Experimental Protocol:

- **Sample Preparation:** A known mass of **isophorone oxide** is sealed in a DSC pan. An empty pan is used as a reference.
- **DSC Measurement:** The sample and reference are heated at a constant rate over a defined temperature range. The difference in heat flow required to raise the temperature of the sample and the reference is measured.
- **Calibration:** The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
- **Calculation:** The heat capacity of the sample is calculated from the heat flow data and the heating rate.

Synthesis of Isophorone Oxide

Isophorone oxide is typically synthesized by the epoxidation of isophorone.[7] The reaction involves the treatment of isophorone with hydrogen peroxide under basic conditions.[1][8]

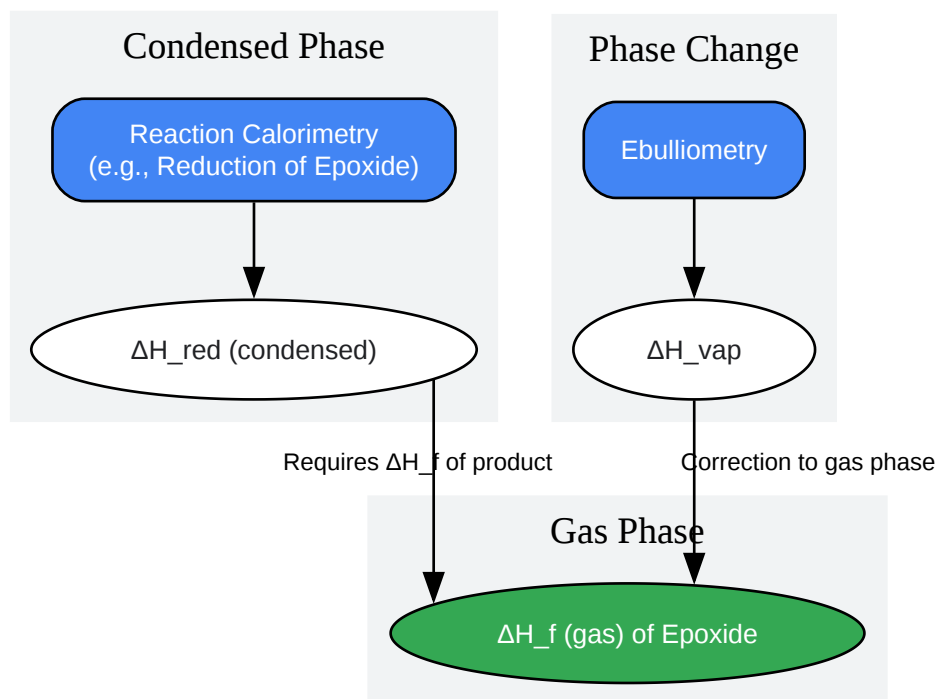


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Synthesis of **Isophorone Oxide** Workflow

General Workflow for Thermochemical Data Determination

The overall process for experimentally determining the gas-phase heat of formation for an epoxide like **isophorone oxide** is a multi-step workflow.



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Experimental Workflow for Gas-Phase Heat of Formation

Computational Thermochemistry as an Alternative

In the absence of experimental data, computational thermochemistry provides a powerful tool for estimating the thermochemical properties of molecules.[9][10] High-level quantum chemical calculations can be used to predict enthalpies of formation with a reasonable degree of accuracy, often within 5 to 10 kJ/mol of experimental values for well-behaved molecules.[10]

Methodologies:

- Ab initio methods: Techniques like G3 and CBS-APNO have shown good agreement with experimental data for other epoxides.[4][5][6] These methods involve high-level calculations of the electronic structure of the molecule to determine its total energy.

- **Isodesmic Reactions:** This method involves calculating the enthalpy change of a hypothetical reaction where the types of chemical bonds are conserved. By using reference compounds with accurately known experimental enthalpies of formation, the enthalpy of formation of the target molecule can be derived with a high degree of accuracy due to the cancellation of systematic errors in the calculations.[4][6]

Given the availability of computational resources and established methodologies, a computational study would be a viable and recommended path forward to obtain the thermochemical data for **isophorone oxide**.

Conclusion

While direct experimental thermochemical data for **isophorone oxide** are not currently published, this guide provides the known physicochemical properties and outlines the standard experimental procedures for their determination based on established methods for similar epoxides. The synthesis of **isophorone oxide** is a well-documented process. Furthermore, computational thermochemistry stands as a robust and accessible alternative for obtaining reliable estimates of the enthalpy of formation and other thermochemical properties, which are crucial for advanced research and development applications.

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References

- 1. Isophorone oxide CAS#: 10276-21-8 [m.chemicalbook.com]
- 2. Isophorone Oxide | C₉H₁₄O₂ | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isophorone Oxide | 10276-21-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermochemical studies of epoxides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isophorone - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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